molecular formula C18H18N6O4 B2663408 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide CAS No. 941999-86-6

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide

Cat. No.: B2663408
CAS No.: 941999-86-6
M. Wt: 382.38
InChI Key: FBUATMZVSQBJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic compound that features a tetrazole ring, an ethoxyphenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide typically involves a multi-step process. One common route starts with the preparation of the tetrazole ring, which can be achieved through the cycloaddition reaction of an azide with a nitrile. The ethoxyphenyl group is introduced via an electrophilic aromatic substitution reaction. The final step involves the coupling of the tetrazole intermediate with 2-methyl-3-nitrobenzoyl chloride under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3).

Major Products

Scientific Research Applications

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The nitro group can also participate in redox reactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide is unique due to its combination of a tetrazole ring and a nitrobenzamide moiety, which provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4/c1-3-28-14-9-7-13(8-10-14)23-17(20-21-22-23)11-19-18(25)15-5-4-6-16(12(15)2)24(26)27/h4-10H,3,11H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUATMZVSQBJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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